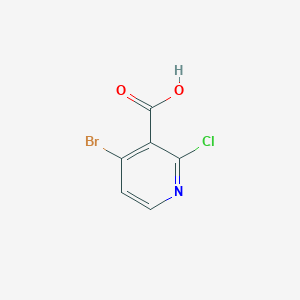

4-Bromo-2-chloronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSVIABMUKWVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-68-6 | |

| Record name | 4-Bromo-2-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-chloronicotinic Acid: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative, is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a bromo group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, influencing reaction conditions, purification strategies, formulation development, and ultimately, the properties of the final products.

This in-depth technical guide provides a comprehensive overview of the known physical properties of this compound. In the spirit of scientific integrity, this document also highlights areas where experimental data is currently lacking and proposes methodologies for their determination, offering a complete picture for the research scientist.

Chemical Identity and Structure

The foundational information for any chemical compound lies in its precise identification and structure.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Bromo-2-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 1060805-68-6 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| SMILES | O=C(O)c1c(Cl)nccc1Br | [2] |

| InChI | 1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | [3] |

Core Physical Properties

The physical state and thermal properties of a compound are critical for handling, storage, and reaction setup.

| Property | Value | Notes | Source |

| Physical Form | Solid, powder/crystalline | Appears as an off-white powder. | [3][4] |

| Melting Point | 147-154 °C | The range suggests it may be subject to impurities or decomposition upon melting. | [1][3] |

| Boiling Point | 353.1 ± 42.0 °C | Predicted value. Experimental determination is recommended. | [1] |

| Density | 1.917 ± 0.06 g/cm³ | Predicted value. Experimental measurement would provide a more accurate value. | [1] |

Acidity and Solubility: Key Parameters for Reactivity and Formulation

The acidic nature and solubility profile of this compound are crucial for its reactivity in chemical synthesis and its behavior in biological and formulation contexts.

Acidity (pKa)

The pKa of a molecule is a measure of its acidity. For this compound, the carboxylic acid group is the primary acidic proton. The electron-withdrawing effects of the chloro and bromo substituents, as well as the pyridine nitrogen, are expected to increase the acidity of the carboxylic acid compared to benzoic acid.

A predicted pKa value for the isomeric 5-Bromo-2-chloronicotinic acid is reported to be 1.61 ± 0.25 [5]. While the substitution pattern is different, this value suggests that this compound is a relatively strong organic acid. The precise pKa will be influenced by the positions of the halogens relative to the carboxylic acid and the pyridine nitrogen.

Proposed Experimental Protocol for pKa Determination:

A potentiometric titration is the standard method for determining pKa values.

Caption: Workflow for experimental pKa determination.

Solubility

The solubility of a compound in various solvents is critical for choosing appropriate reaction media, purification methods (such as recrystallization), and for formulation in drug delivery systems.

Experimental solubility data for this compound in common laboratory solvents is not available in the reviewed literature.

Based on its structure, which contains both a polar carboxylic acid group and a halogenated aromatic ring, the following general solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to have good solubility due to hydrogen bonding with the carboxylic acid. The related 5-Bromo-2-chloronicotinic acid is reported to be soluble in methanol[5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have poor solubility.

-

Aqueous Solutions: Solubility in water is expected to be low but will increase significantly with increasing pH as the carboxylic acid is deprotonated to form the more soluble carboxylate salt.

Proposed Experimental Protocol for Solubility Determination:

A common method to determine solubility is the shake-flask method.

References

- 1. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]

4-Bromo-2-chloronicotinic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Bromo-2-chloronicotinic Acid

Section 1: Core Chemical Identity

This compound is a halogenated pyridine derivative that serves as a valuable heterocyclic building block in synthetic chemistry. Its utility stems from the distinct reactivity conferred by the bromine, chlorine, and carboxylic acid functional groups attached to the pyridine core. These groups provide multiple reaction sites for elaboration, making it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-Bromo-2-chloropyridine-3-carboxylic acid .

Commonly used synonyms include:

-

This compound

-

4-Bromo-2-chloro-3-pyridinecarboxylic Acid

Chemical Structure

The structure consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a carboxylic acid group, and at position 4 with a bromine atom.

Caption: Chemical structure of this compound.

Key Identifiers

Quantitative identifiers are crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1060805-68-6 | [3] |

| Molecular Formula | C₆H₃BrClNO₂ | [3][4] |

| Molecular Weight | 236.45 g/mol | [3][4] |

| SMILES | O=C(O)C1=C(Cl)N=CC=C1Br | [3] |

Section 2: Physicochemical and Spectroscopic Profile

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Rationale & Insights |

| Purity | Typically >95% | Sourced for use as a synthetic intermediate where high purity is essential to prevent side reactions. |

| Storage | Inert atmosphere, 2-8°C | Recommended to prevent potential degradation from atmospheric moisture or heat. Cold-chain transportation may be required.[3][5] |

Note: Experimental data such as melting point and solubility for the 4-bromo isomer are not widely published in readily accessible literature; these should be determined empirically via techniques like Differential Scanning Calorimetry (DSC) and solubility assays in relevant solvents.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, a standard analytical workflow provides the necessary validation.[3]

Caption: Standard workflow for the purification and validation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants confirming the substitution pattern. The carboxylic acid proton will appear as a broad singlet.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight (236.45 g/mol ) and show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[3]

-

HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, ensuring it meets the specifications required for subsequent synthetic steps.

Section 3: Synthesis and Mechanism

While specific industrial synthesis routes for this compound are often proprietary, a plausible pathway can be designed based on established organohalogen chemistry. Halogenated nicotinic acids are critical intermediates, and their synthesis generally involves the controlled halogenation of pyridine precursors.[6]

Proposed Synthetic Pathway

A logical approach involves the selective halogenation of a suitable nicotinic acid derivative. The directing effects of the existing substituents (the carboxylic acid and the ring nitrogen) are key considerations in controlling the regioselectivity of the bromination and chlorination steps. 2-Chloronicotinic acid is a commercially available starting material and serves as a logical precursor.[2][7] The electron-withdrawing nature of the chlorine and carboxylic acid groups deactivates the ring towards electrophilic substitution, requiring carefully chosen reaction conditions.

Caption: Proposed synthetic transformation from 2-chloronicotinic acid.

Illustrative Experimental Protocol

This protocol is a representative example based on standard laboratory procedures for electrophilic bromination of deactivated aromatic rings.

Objective: To synthesize this compound via bromination of 2-chloronicotinic acid.

Materials:

-

2-Chloronicotinic acid (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Fuming sulfuric acid (oleum)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Standard glassware for workup and extraction

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, charge the 2-chloronicotinic acid.

-

Dissolution: Carefully add fuming sulfuric acid (oleum) dropwise at 0°C (ice bath) with constant stirring until the starting material is fully dissolved. The use of a strong acid catalyst is necessary to activate the deactivated pyridine ring for electrophilic attack.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature below 10°C. NBS is chosen as a safer and more manageable source of electrophilic bromine compared to liquid bromine.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice in a large beaker. This will precipitate the crude product and dilute the strong acid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

-

Drying & Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods outlined in Section 2.2.

Section 4: Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a highly versatile scaffold.

Role as a Heterocyclic Building Block

This molecule is primarily used as an intermediate in multi-step syntheses.[1] Each functional group can be addressed selectively:

-

The carboxylic acid is available for amide bond formation, esterification, or reduction.

-

The chlorine and bromine atoms are sites for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Potential in Pharmaceutical Scaffolding

Halogenated nicotinic acid derivatives are foundational in medicinal chemistry.[7] They are integral to the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including anti-inflammatory and antimicrobial agents.[2] The 4-bromo-2-chloro substitution pattern provides a specific framework for building molecules that can be optimized for binding to biological targets.

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a key intermediate in creating next-generation herbicides and pesticides.[1][2] The pyridine core is a common feature in many agrochemicals, and the specific halogenation pattern can be tuned to achieve desired efficacy and selectivity.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.[1][8]

Hazard Identification

| Hazard Class | GHS Statement | Precautionary Action |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[8][9] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[8][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8] |

Recommended Handling Protocols

-

Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[10] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Avoid dust formation.[11] Wash hands thoroughly after handling.[12]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12]

-

Inert Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen or argon at 2-8°C is recommended to maintain stability.[4][5]

Section 6: Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined structure, characterized by three distinct and reactive functional groups, provides chemists with a versatile platform for constructing complex molecular architectures. Understanding its chemical identity, synthetic accessibility, and handling requirements is paramount for leveraging its full potential in research and development settings.

Section 7: References

-

Thermo Fisher Scientific. (2013). SAFETY DATA SHEET. --INVALID-LINK--

-

BLD Pharm. (n.d.). 1060805-68-6 | this compound. --INVALID-LINK--

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. --INVALID-LINK--

-

TCI Chemicals. (2024). SAFETY DATA SHEET. --INVALID-LINK--

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Bromo-2-chloronicotinic acid. --INVALID-LINK--

-

Angene Chemical. (2024). Safety Data Sheet - 6-Bromo-4-chloronicotinic acid. --INVALID-LINK--

-

AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Bromo-4-chloronicotinic acid. --INVALID-LINK--

-

Appchem. (n.d.). Ethyl 4-bromo-2-chloronicotinate | 1421621-12-6. --INVALID-LINK--

-

PubChem. (n.d.). 4-Bromo-2,2-dichloropentanoic acid. --INVALID-LINK--

-

PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. --INVALID-LINK--

-

PubChem. (n.d.). 4-Bromo-2-chlorophenol. --INVALID-LINK--

-

NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid. --INVALID-LINK--

-

Biosynth. (n.d.). 4-Bromo-6-chloronicotinic acid | 1256834-13-5. --INVALID-LINK--

-

LGC Standards. (n.d.). 4-Bromo-6-chloronicotinic Acid. --INVALID-LINK--

-

ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum. --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-Bromo-2-chloroaniline(38762-41-3)IR1. --INVALID-LINK--

-

Stenutz. (n.d.). 1-bromo-4-chloro-2-nitrobenzene. --INVALID-LINK--

-

Leading Supplier. (n.d.). High-Quality 5-Bromo-2-Chloronicotinic Acid (CAS: 29241-65-4). --INVALID-LINK--

-

Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols. --INVALID-LINK--

-

ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. --INVALID-LINK--

-

BLD Pharm. (n.d.). 1256834-13-5 | 4-Bromo-6-chloronicotinic acid. --INVALID-LINK--

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. --INVALID-LINK--

-

Autech Industry Co., Limited. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. --INVALID-LINK--

-

Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?. --INVALID-LINK--

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1256834-13-5|4-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Value of Polysubstituted Nicotinic Acids

An In-depth Technical Guide to 4-Bromo-2-chloronicotinic Acid (CAS: 1060805-68-6)

Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous biologically active compounds.[1] Their prevalence in pharmaceuticals, ranging from anti-inflammatory agents to kinase inhibitors, underscores the critical need for versatile and strategically functionalized building blocks. This compound (CAS: 1060805-68-6) is a prime example of such a scaffold, offering three distinct points of chemical reactivity: a carboxylic acid for amide coupling and other derivatizations, and two differentially reactive halogen atoms—a chlorine at the 2-position and a bromine at the 4-position. This trifunctional nature allows for sequential and regioselective modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures in drug discovery programs.[2] This guide provides an in-depth technical overview of its properties, a validated synthesis protocol, reactivity profile, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference |

| CAS Number | 1060805-68-6 | [3] |

| Molecular Formula | C₆H₃BrClNO₂ | [4] |

| Molecular Weight | 236.45 g/mol | [4] |

| Appearance | Solid | - |

| Melting Point | 147-154 °C | - |

| Boiling Point | 353.1±42.0 °C (Predicted) | - |

| Density | 1.917±0.06 g/cm³ (Predicted) | - |

Spectroscopic Analysis

While experimentally obtained spectra for this compound are not widely available in the public domain, the following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, chlorine, and bromine substituents.

-

Predicted ¹H NMR (500 MHz, DMSO-d₆): δ (ppm) 8.65 (d, J = 5.0 Hz, 1H, H6), 8.05 (d, J = 5.0 Hz, 1H, H5). A broad singlet corresponding to the carboxylic acid proton would also be expected, typically above 13 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Predicted ¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) 165.5 (C=O), 152.0 (C2-Cl), 151.0 (C6), 140.0 (C4-Br), 128.0 (C5), 125.0 (C3-COOH).

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak.[5] The fragmentation pattern will be characterized by the loss of the carboxylic acid group and halogen atoms.[6]

-

Expected Molecular Ion (M⁺): A prominent cluster of peaks around m/z 235, 237, and 239, reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

-

Key Fragmentation Pathways:

-

Loss of CO₂H (m/z -45) from the molecular ion.

-

Subsequent loss of Br• (m/z -79/81) or Cl• (m/z -35/37).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-Cl and C-Br Stretches: In the fingerprint region, typically below 800 cm⁻¹.

Synthesis Protocol: A Validated Approach

While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable method for introducing a bromine atom at the 4-position of a pyridine ring is through electrophilic bromination. The following protocol is a robust method for the synthesis of this compound, starting from the commercially available 2-chloronicotinic acid.

Experimental Protocol: Bromination of 2-Chloronicotinic Acid

This procedure is based on established methodologies for the bromination of pyridine derivatives.[2]

Materials:

-

2-Chloronicotinic acid

-

Fuming sulfuric acid (oleum, ~20% SO₃)

-

Bromine (Br₂)

-

Ice bath

-

Heating mantle with stirrer

-

Round-bottom flask with reflux condenser

-

Dropping funnel

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: Charge the flask with 2-chloronicotinic acid (1 equivalent).

-

Acid Addition: Carefully add fuming sulfuric acid (5-10 volumes) to the flask while stirring. The mixture may warm slightly.

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.1 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-130 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: A precipitate will form. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Causality and Self-Validation:

-

Fuming Sulfuric Acid: The use of oleum serves as both a solvent and a catalyst. The sulfur trioxide (SO₃) protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but to a lesser extent than a simple proton. This allows the bromination to proceed.

-

Temperature Control: The initial cooling during bromine addition prevents runaway reactions. The subsequent heating is necessary to overcome the activation energy for the electrophilic substitution on the deactivated pyridine ring.

-

Workup: Quenching on ice serves to both dilute the strong acid and precipitate the less soluble product. Thorough washing is crucial to remove any residual acid. The purity of the final product can be readily assessed by melting point determination and spectroscopic analysis as outlined above.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a powerful tool in combinatorial chemistry and targeted synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the 4-position while leaving the 2-chloro substituent intact for subsequent modifications.

Caption: Selective Suzuki coupling at the 4-position.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen and the carboxylic acid group. This allows for the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This reaction typically requires more forcing conditions (e.g., higher temperatures) than the cross-coupling at the 4-position.

Caption: Nucleophilic aromatic substitution at the 2-position.

Carboxylic Acid Derivatization

The carboxylic acid group can be readily converted into a variety of other functional groups, most commonly amides, through standard coupling procedures (e.g., using HATU or EDC). This is a crucial transformation for introducing diversity and modulating the physicochemical properties of potential drug candidates.

Applications in Drug Discovery and Development

While specific examples citing the use of this compound (CAS 1060805-68-6) are not prevalent in the surveyed literature, its structural motifs are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors.[9][10] The nicotinic acid core is a known hinge-binding motif for many kinases, and the strategic placement of substituents allows for the optimization of potency and selectivity.[11]

The ability to sequentially functionalize the 2- and 4-positions makes this molecule an ideal starting point for building libraries of compounds for screening against various kinase targets. For instance, a Suzuki coupling at the 4-position can introduce a group that occupies a hydrophobic pocket, while an SₙAr reaction at the 2-position with a substituted amine can provide a solvent-exposed vector for improving solubility and pharmacokinetic properties. The bromine atom itself can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[12]

Caption: Role as a scaffold in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen atoms, provides a robust platform for the construction of complex, polysubstituted heterocyclic compounds. While its direct application in marketed drugs is not yet documented, its structural features make it an exceptionally promising scaffold for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic and reactivity data presented in this guide offer a solid foundation for researchers to leverage the full potential of this strategic chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-chloronicotinic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-bromo-2-chloronicotinic acid, a crucial parameter for its application in research, drug development, and chemical synthesis. Recognizing the current scarcity of publicly available empirical data for this specific compound, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to determine its solubility in various organic solvents. We will delve into the theoretical underpinnings of solubility, drawing comparisons with structurally similar compounds where necessary, and provide a practical framework for experimental determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a cornerstone of its developability and utility. It influences a myriad of critical processes, including:

-

Reaction Kinetics: In chemical synthesis, the concentration of reactants in solution directly impacts reaction rates.

-

Purification: Crystallization, a common purification technique, is fundamentally dependent on solubility differences in various solvent systems.

-

Formulation Development: For pharmaceutical applications, achieving the desired concentration of the API in a delivery vehicle is paramount for therapeutic efficacy.

-

Bioavailability: In drug development, the ability of a compound to dissolve in physiological fluids is a prerequisite for absorption.

This compound, with its halogenated pyridine core, presents a unique set of physicochemical properties that govern its interaction with different solvents. This guide will provide the tools to understand and quantify these interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a useful initial guide.

Molecular Structure Analysis:

The structure of this compound (CAS No. 1060805-68-6) features:

-

A pyridine ring , which is a polar aromatic heterocycle.

-

A carboxylic acid group (-COOH) , capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, and its protonation state is dependent on the pH of the medium.

-

A bromo group (-Br) and a chloro group (-Cl) , which are electron-withdrawing and contribute to the molecule's polarity and potential for halogen bonding.

Due to the lack of specific experimental data for this compound, we can look at a closely related isomer, 5-bromo-2-chloronicotinic acid , for which some information is available. It is reported to be soluble in methanol.[1] This suggests that polar protic solvents are likely good candidates for dissolving these types of compounds. The predicted pKa of 5-bromo-2-chloronicotinic acid is approximately 1.61, indicating it is a relatively strong acid.[2] This acidic nature will significantly influence its solubility in protic versus aprotic solvents.

Solvent Selection Rationale:

A logical approach to solvent selection for solubility studies would involve a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute, promoting dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments and can interact with the polar regions of the solute. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[3][4][5][6][7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to be effective for a polar molecule like this compound, but should be included in a comprehensive study to define the limits of its solubility.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can be effective for a range of organic compounds.

The following diagram illustrates the logical flow for selecting solvents for a solubility screen.

Caption: Logical workflow for solvent selection in solubility studies.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method . This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or allow for gravitational sedimentation.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial to avoid disturbing the solid material.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

-

The following diagram outlines the key steps in the saturation shake-flask method.

Caption: Step-by-step workflow for the saturation shake-flask solubility determination method.

Physicochemical Data and Predicted Solubility

While experimental data is paramount, understanding the physicochemical properties of a compound can provide valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | 5-Bromo-2-chloronicotinic acid |

| CAS Number | 1060805-68-6[8] | 29241-65-4[2] |

| Molecular Formula | C₆H₃BrClNO₂[8] | C₆H₃BrClNO₂[2] |

| Molecular Weight | 236.45 g/mol [8] | 236.45 g/mol [2] |

| Melting Point | Not available | 173-176 °C[2] |

| Predicted Boiling Point | Not available | 345.1 ± 42.0 °C[2] |

| Predicted pKa | Not available | 1.61 ± 0.25[2] |

| Known Solubility | Not available | Soluble in Methanol[1] |

Interpretation and Predictions:

-

The high melting point of the 5-bromo isomer suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. It is reasonable to assume that this compound will also have a relatively high melting point.

-

The low predicted pKa of the 5-bromo isomer indicates that it is a strong acid. The position of the bromine atom is unlikely to drastically alter the acidity of the carboxylic acid group, so this compound is also expected to be a strong acid. This means that in protic solvents, it will readily donate a proton, and the resulting carboxylate anion will be highly solvated.

-

The reported solubility of the 5-bromo isomer in methanol strongly supports the prediction that polar protic solvents will be effective for this compound.

-

Given its polar nature, it is predicted that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in nonpolar solvents like toluene and hexane.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data for this compound is currently limited, a thorough understanding of its molecular structure and the principles of solubility allows for a rational approach to solvent selection and experimental design. The detailed saturation shake-flask protocol provided herein serves as a robust method for generating high-quality, reliable solubility data.

For researchers and drug development professionals, the systematic determination of the solubility profile of this compound in a range of pharmaceutically and synthetically relevant solvents is a critical next step. This data will be invaluable for guiding process development, formulation design, and ultimately, unlocking the full potential of this important chemical entity.

References

- 1. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloronicotinic acid

Introduction

4-Bromo-2-chloronicotinic acid (CAS No. 1060805-68-6) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures necessitates unambiguous structural verification and purity assessment. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering researchers and drug development professionals a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the expected data, this document serves as both a predictive reference and a practical guide for analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a pyridine ring substituted with three distinct functional groups: a carboxylic acid, a chlorine atom, and a bromine atom. The relative positions of these substituents create a unique electronic environment that governs the molecule's spectroscopic behavior. The electron-withdrawing nature of the chlorine, bromine, and carboxylic acid groups, as well as the pyridine nitrogen, significantly influences the chemical shifts of the aromatic protons and carbons.

To facilitate a clear discussion, the atoms are numbered as shown in the diagram below.

synthesis of 4-Bromo-2-chloropyridine-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloropyridine-3-carboxylic Acid

Abstract

4-Bromo-2-chloropyridine-3-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, bromo, and carboxylic acid functionalities, allows for versatile downstream modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel therapeutic agents.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and development professionals.

Retrosynthetic Analysis and Strategic Approach

The is most strategically approached via a multi-step pathway commencing from a readily available starting material. The core transformation relies on the well-established Sandmeyer reaction, a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3][4]

Our retrosynthetic analysis identifies 4-Amino-2-chloropyridine-3-carboxylic acid as the key precursor. This intermediate can be prepared from commercial 2-Chloropyridine-3-carboxylic acid through a two-step sequence of nitration followed by reduction. This strategic pathway is outlined below.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Intermediate: 4-Amino-2-chloropyridine-3-carboxylic acid

The preparation of the pivotal amino-substituted precursor is achieved in two sequential steps starting from 2-chloropyridine-3-carboxylic acid.

Step 1: Electrophilic Nitration

The first step involves the regioselective nitration of 2-chloropyridine-3-carboxylic acid. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the reaction can be driven to completion using a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the ring. The directing effects of the existing substituents favor the introduction of the nitro group at the 4-position.

Step 2: Reduction of the Nitro Group

The nitro group of 2-chloro-4-nitropyridine-3-carboxylic acid is subsequently reduced to the corresponding primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in acetic acid.[5] This method is often preferred in laboratory and industrial settings due to its cost-effectiveness and efficiency. Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.

Core Transformation: The Sandmeyer Reaction

The conversion of the 4-amino group to the target 4-bromo functionality is the cornerstone of this synthesis. The Sandmeyer reaction is a two-stage process involving diazotization followed by copper(I)-catalyzed nucleophilic substitution.[6][7]

Mechanism of the Sandmeyer Reaction

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.[8]

-

Radical-Nucleophilic Substitution: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[3][8]

Caption: The mechanistic pathway of the Sandmeyer reaction.

Experimental Protocols and Data

The following protocols provide detailed step-by-step methodologies for the synthesis.

Workflow Overview

Caption: Synthetic workflow from starting material to final product.

Protocol 1: Synthesis of 4-Amino-2-chloropyridine-3-carboxylic acid

-

Nitration: To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath. Slowly add 2-Chloropyridine-3-carboxylic acid[9][10] in portions, ensuring the temperature remains below 10 °C. To this mixture, add a pre-cooled solution of mixed concentrated nitric and sulfuric acid dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material. Carefully pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration. Wash with cold water and dry to yield 2-chloro-4-nitropyridine-3-carboxylic acid.

-

Reduction: Suspend the 2-chloro-4-nitropyridine-3-carboxylic acid in glacial acetic acid. Heat the mixture gently and add iron powder portion-wise. An exotherm will be observed. After the addition is complete, reflux the mixture for 2-3 hours. Cool the reaction, filter through celite to remove iron salts, and concentrate the filtrate under reduced pressure. Adjust the pH of the residue with a basic solution (e.g., sodium bicarbonate) to precipitate the product. Filter, wash with water, and dry to obtain 4-amino-2-chloropyridine-3-carboxylic acid.

Protocol 2: Synthesis of 4-Bromo-2-chloropyridine-3-carboxylic acid via Sandmeyer Reaction

-

Diazotization: Suspend 4-amino-2-chloropyridine-3-carboxylic acid (1.0 eq) in a 48% aqueous solution of hydrobromic acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Bromination: In a separate flask, dissolve copper(I) bromide (0.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel column chromatography to afford pure 4-Bromo-2-chloropyridine-3-carboxylic acid.[11]

| Step | Key Reagents | Molar Ratio (to substrate) | Temperature (°C) | Typical Yield (%) |

| Nitration | HNO₃ / H₂SO₄ | 2 - 3 eq | 0 to 25 | 75 - 85 |

| Reduction | Fe powder / Acetic Acid | 3 - 5 eq | Reflux | 80 - 90 |

| Sandmeyer | NaNO₂, HBr, CuBr | 1.1 eq (NaNO₂) | 0 to 25 | 60 - 75 |

Caption: Summary of reagents, conditions, and expected yields for the synthetic pathway.

Safety and Handling

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dried. It is imperative to keep them in solution at low temperatures and use them immediately after preparation.[8]

-

Acids and Reagents: Concentrated nitric and sulfuric acids, as well as hydrobromic acid, are highly corrosive. N-bromosuccinimide is a lachrymator. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a certified fume hood.

Conclusion

The is reliably achieved through a well-defined, multi-step process. The key transformation, a Sandmeyer reaction on a 4-amino-2-chloropyridine-3-carboxylic acid intermediate, provides a robust and scalable method for installing the 4-bromo substituent. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for ensuring a safe and high-yielding process. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2-氯吡啶-3-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4-Bromo-2-chloronicotinic Acid for Advanced Research and Development

An essential halogenated pyridine derivative, 4-Bromo-2-chloronicotinic acid (CAS No. 1060805-68-6), has emerged as a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. This in-depth technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, handling, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Commercial Availability

This compound is a substituted pyridine carboxylic acid. The presence of both a bromine and a chlorine atom on the pyridine ring, in addition to the carboxylic acid functional group, imparts distinct reactivity and allows for selective chemical modifications.

CAS Number: 1060805-68-6[1][2][3][4][5]

Molecular Formula: C₆H₃BrClNO₂

Molecular Weight: 236.45 g/mol [2]

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from grams to kilograms, with purity levels generally exceeding 95%. When sourcing this material, it is crucial to use the correct CAS number to avoid confusion with its various isomers, such as 5-Bromo-2-chloronicotinic acid (CAS No. 29241-65-4)[6] and 4-Bromo-6-chloronicotinic acid (CAS No. 1256834-13-5).

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity/Specification | Storage Conditions |

| BLD Pharm | ≥95% | Inert atmosphere, 2-8°C |

| Accela ChemBio | ≥95% | Not specified |

| Arctom Scientific | Not specified | Not specified |

This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers should always request a certificate of analysis to verify the quality of the material.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available Certificate of Analysis for this compound is not readily found, its physicochemical properties can be inferred from data on its isomers and related halogenated nicotinic acids. It is expected to be a solid at room temperature.

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Although specific spectra for this exact isomer are not widely published, data for related compounds can provide an indication of the expected chemical shifts and fragmentation patterns. For instance, the ¹H NMR spectrum of the related 5-Bromo-2-chloronicotinic acid in acetone-d₆ shows two distinct doublets in the aromatic region at δ 8.66 (d, J = 2.5 Hz, 1H) and 8.43 (d, J = 2.5 Hz, 1H)[7]. It is anticipated that the protons on the pyridine ring of this compound would also appear in the downfield region of the ¹H NMR spectrum.

Synthesis Strategies

The synthesis of halogenated nicotinic acids can be approached through various routes. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, general methods for the synthesis of related compounds can be adapted.

One plausible synthetic approach involves the halogenation of a suitable nicotinic acid precursor. For example, the synthesis of 5-Bromo-2-chloronicotinic acid has been achieved through the bromination of 2-chloronicotinic acid[6]. Another method involves the conversion of a hydroxynicotinic acid derivative. The synthesis of 5-Bromo-2-chloronicotinic acid has been reported starting from 5-bromo-2-hydroxynicotinic acid by treatment with thionyl chloride in N,N-dimethylformamide[7].

A general workflow for the synthesis of a halogenated nicotinic acid is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific validated synthesis for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Researchers aiming to synthesize this compound should consult patents and literature for the synthesis of closely related analogues to develop a robust experimental protocol. Key considerations would include the choice of starting material, the regioselectivity of the halogenation steps, and the purification of the final product.

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are a well-established class of intermediates in the pharmaceutical industry[8]. The presence of halogen atoms provides a handle for further chemical transformations, such as cross-coupling reactions, and can also modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API)[].

While specific examples of blockbuster drugs derived from this compound are not in the public domain, its structural motifs are present in various patented bioactive compounds. For instance, patent literature describes protein kinase B inhibitors that incorporate substituted pyridine moieties, highlighting the relevance of such scaffolds in modern drug discovery[10]. The unique arrangement of substituents in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

The general utility of halogenated aromatic compounds as intermediates is well-recognized in the synthesis of APIs[11]. They can be crucial components in the construction of complex molecules targeting a wide range of diseases.

Handling, Storage, and Safety

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.

Based on data for isomeric compounds, it is recommended to store this compound in a tightly sealed container under an inert atmosphere and at refrigerated temperatures (2-8°C) to ensure its long-term stability[2].

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its distinct chemical structure and reactivity offer a wide range of possibilities for derivatization and incorporation into complex molecular targets. While detailed synthetic protocols and specific applications in marketed drugs are not widely publicized, the foundational importance of this class of compounds in medicinal chemistry is undisputed. This guide provides a solid starting point for researchers and drug development professionals looking to leverage the potential of this compound in their R&D endeavors.

References

- 1. 1060805-68-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. 1060805-68-6|this compound|BLD Pharm [bldpharm.de]

- 6. nbinno.com [nbinno.com]

- 7. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 10. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-2-chloronicotinic acid is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. The presence of three distinct reactive sites—a carboxylic acid, a C4-bromine, and a C2-chlorine on a pyridine ring—offers a platform for complex, regioselective derivatization. This guide provides an in-depth analysis of the factors governing the reactivity of the C4-bromine atom. We will explore the underlying principles of its selective functionalization through palladium-catalyzed cross-coupling reactions and discuss its relative inertness in nucleophilic aromatic substitution, offering field-proven insights and detailed experimental frameworks to enable its strategic application in complex molecule synthesis.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a cornerstone of modern pharmaceuticals and agrochemicals. The strategic placement of multiple, differentially reactive halogen atoms on this scaffold allows for sequential, site-selective bond formation, enabling the rapid construction of diverse chemical libraries. This compound (and its ester derivatives) is a prime example of such a scaffold. Its utility lies in the ability to selectively functionalize one position while leaving the others intact for subsequent transformations. This guide focuses on the heart of this selectivity: the predictable and exploitable reactivity of the bromine atom at the C4 position. Understanding the nuances of this reactivity is paramount for any researcher aiming to leverage this molecule's synthetic potential.

Fundamental Principles of Reactivity

The reactivity of the two halogen atoms in this compound is dictated by a combination of factors inherent to the pyridine ring and the specific nature of the carbon-halogen bonds.

Electronic Landscape of the Pyridine Ring

The pyridine ring is electron-deficient (a "π-deficient" system) due to the electron-withdrawing nature of the nitrogen atom. This has two major consequences:

-

Activation towards Nucleophilic Attack: The ring carbons, particularly those at the α (C2, C6) and γ (C4) positions, are electrophilic. This makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for electron-rich rings like benzene.[1][2]

-

Deactivation towards Electrophilic Attack: The overall electron deficiency makes electrophilic aromatic substitution significantly more difficult compared to benzene.

The Dichotomy of Carbon-Halogen Bond Reactivity

In the context of the two primary reaction classes for aryl halides, a clear divergence in reactivity emerges:

-

Palladium-Catalyzed Cross-Coupling: The rate-determining step in many palladium-catalyzed cycles (like Suzuki-Miyaura, Buchwald-Hartwig, etc.) is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[3][4] The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is significantly weaker than the C-Cl bond, making it the more reactive site for oxidative addition.[5] This intrinsic difference is the primary driver for selectivity in cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex).[1][2] The stability of this intermediate is key. The electron-withdrawing nitrogen atom of the pyridine ring is most effective at stabilizing this negative charge when the nucleophilic attack occurs at the C2 or C6 positions.[1] Therefore, the C2-chlorine is electronically activated towards SNAr, while the C4-bromine is less so.

The interplay of these factors creates a powerful synthetic dichotomy: the C4-bromine is the preferred site for cross-coupling, while the C2-chlorine is the preferred site for nucleophilic aromatic substitution.

Selective Functionalization of the C4-Bromine Atom: Palladium-Catalyzed Cross-Coupling

The most reliable and widely used method for selectively functionalizing the C4 position of this compound is through palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond allows for mild conditions that leave the C-Cl bond untouched.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most versatile tool for forming new C(sp²)–C(sp²) bonds.[3][6] For this compound or its esters, this reaction can be used to introduce a wide variety of aryl or heteroaryl substituents at the C4 position with high selectivity.

-

Substrate: While the carboxylic acid can be used directly, it often complicates the reaction due to solubility issues and potential side reactions with the base. Esterification to the methyl or ethyl ester is a common and highly recommended first step. This improves solubility in organic solvents and protects the acid functionality.

-

Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is typically effective.[5] For more challenging couplings, specialized ligands that promote the oxidative addition step may be necessary.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in an aqueous phase. The choice of base can influence reaction rate and yield.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble substrate and the water-soluble inorganic base.

| Arylboronic Acid | Product | Representative Yield (%) |

| Phenylboronic acid | Methyl 2-chloro-4-phenylnicotinate | >90 |

| 4-Methoxyphenylboronic acid | Methyl 2-chloro-4-(4-methoxyphenyl)nicotinate | >90 |

| 3-Thienylboronic acid | Methyl 2-chloro-4-(thiophen-3-yl)nicotinate | ~85 |

Note: Yields are estimated based on typical outcomes for selective Suzuki-Miyaura couplings of bromo-chloro-pyridines under optimized conditions.

-

Esterification (if starting from the acid): To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete conversion. Cool to room temperature, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-chloronicotinate, which can be used without further purification.

-

Coupling Reaction Setup: To a Schlenk flask, add methyl 4-bromo-2-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Degassing: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water, via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloronicotinate ester.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[7] Similar to the Suzuki coupling, this reaction can be performed selectively on the C4-bromine of this compound derivatives.

-

Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used. These bases are strong enough to deprotonate the amine nucleophile without competing in the coupling reaction.

-

Aprotic Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Reactivity at the C2-Chlorine: The Realm of SNAr

While the C4-bromine is the primary site for cross-coupling, the C2-chlorine is the more reactive site for nucleophilic aromatic substitution (SNAr). This is due to the potent electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.

This orthogonal reactivity is a key synthetic advantage. After selectively functionalizing the C4-position via a Suzuki or Buchwald-Hartwig reaction, a chemist can then introduce a nucleophile (e.g., an amine, alkoxide, or thiol) at the C2 position under SNAr conditions.

Caption: SNAr mechanism at the C2 position.

Conclusion and Synthetic Outlook

The reactivity of this compound is a textbook example of chemoselectivity governed by fundamental electronic principles. The weaker carbon-bromine bond at the C4 position makes it the prime target for selective functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Conversely, the C2-chlorine is activated by the adjacent ring nitrogen, rendering it susceptible to nucleophilic aromatic substitution.

This predictable, orthogonal reactivity allows for a programmed, stepwise approach to the synthesis of highly substituted pyridine derivatives. By first performing a cross-coupling reaction at the C4-Br position under relatively mild conditions, followed by a nucleophilic substitution at the C2-Cl position (often under more forcing thermal conditions), researchers can efficiently construct complex molecular architectures from a single, versatile starting material. This strategic approach is invaluable for professionals in drug discovery and materials science, enabling the streamlined synthesis of novel compounds with tailored properties.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-chloronicotinic Acid: Challenges, Strategies, and Alternative Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloronicotinic acid is a highly functionalized pyridine derivative of interest in pharmaceutical and agrochemical synthesis. However, the inherent electron-deficient nature of the pyridine ring, compounded by the presence of three electron-withdrawing substituents (4-Br, 2-Cl, and 3-COOH), renders it exceptionally resistant to classical electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this substrate. It critically evaluates the feasibility of direct EAS reactions, such as nitration, and details the formidable challenges expected. Recognizing these hurdles, this document pivots to more synthetically viable, field-proven alternatives for functionalization. Detailed protocols and mechanistic insights are provided for powerful techniques including halogen-metal exchange and nucleophilic aromatic substitution (SNAr), which represent more practical and efficient strategies for the elaboration of this complex heterocyclic scaffold.

The Electronic Landscape of the Pyridine Ring: An Inherent Challenge

The pyridine ring is a π-deficient heterocycle. The nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly reducing the electron density of the aromatic system compared to benzene.[1][2][3] This inherent electron deficiency deactivates the ring towards attack by electrophiles.

Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated.[4][5] This forms a pyridinium ion, which is even more severely deactivated, making electrophilic attack exceedingly difficult.[2][4] Consequently, EAS on an unsubstituted pyridine ring requires harsh, high-temperature conditions and often results in low yields.[1][3]

Substituent Effect Analysis on the this compound Scaffold

The challenge of performing EAS is magnified exponentially on the this compound substrate due to the cumulative effect of three deactivating groups.

-

Carboxylic Acid (-COOH) at C3: This is a powerful electron-withdrawing group (EWG) through both induction and resonance, further depleting the ring of electron density. It is a meta-director.

-

Chlorine (-Cl) at C2: Halogens are deactivating via a strong inductive effect but can donate electron density through resonance, making them ortho-, para-directors.[6] In this scaffold, the inductive withdrawal dominates, contributing to the overall deactivation.

-

Bromine (-Br) at C4: Similar to chlorine, bromine is an inductively withdrawing, deactivating group that directs ortho- and para-.[6]

The combination of the π-deficient pyridine nucleus with three distinct EWGs creates a molecule that is exceptionally unreactive towards electrophiles.

Predicting the Regioselectivity of Electrophilic Attack

Despite the profound deactivation, we can predict the least unfavorable position for a hypothetical EAS reaction by analyzing the directing effects of the existing substituents. The only available positions for substitution are C5 and C6.

-

Attack at C5: This position is meta to the nitrogen (C1), meta to the strongly deactivating -COOH group (C3), and ortho to the 4-Br group.

-

Attack at C6: This position is ortho to the nitrogen (C1) and meta to the 2-Cl group.

Electrophilic attack at positions ortho (C2, C6) and para (C4) to the pyridine nitrogen is strongly disfavored due to the formation of highly unstable cationic intermediates where the positive charge resides on the electronegative nitrogen.[3][7] Therefore, substitution is directed to C3 and C5. In this case, with C3 occupied, the C5 position is the only plausible, albeit highly disfavored, site for electrophilic attack.

Caption: Predicted site of electrophilic attack on the deactivated ring.

Hypothetical Protocol for Direct Nitration: A Test of Feasibility

Nitration is a benchmark EAS reaction.[8] Attempting to nitrate this compound would require extremely forcing conditions, and success is not guaranteed. The following protocol is based on methods used for other severely deactivated heterocycles.[9][10]

Objective: To introduce a nitro group at the C5 position.

Protocol: Nitration under Forcing Conditions

-

Safety First: Conduct the reaction in a certified fume hood with appropriate personal protective equipment (blast shield, acid-resistant gloves, face shield). Fuming acids are extremely corrosive and reactive.

-